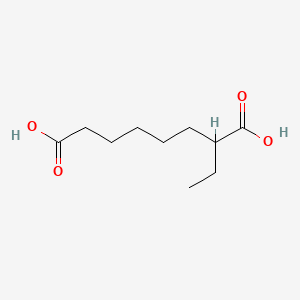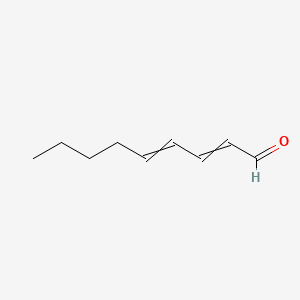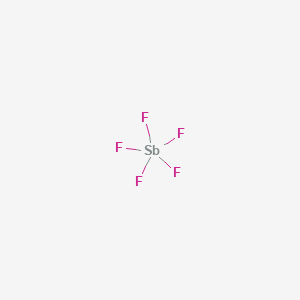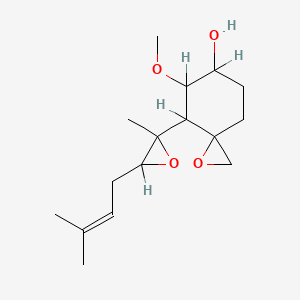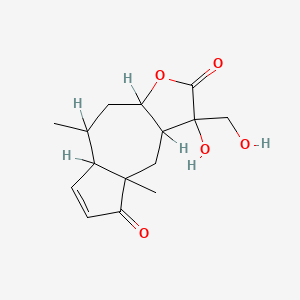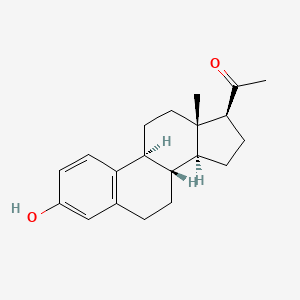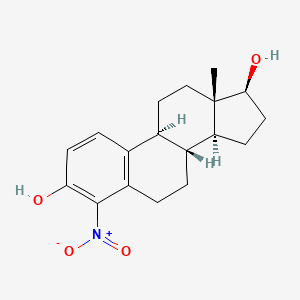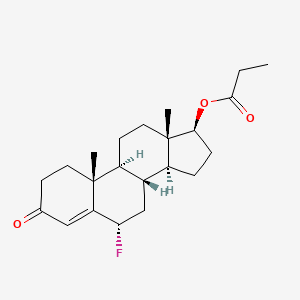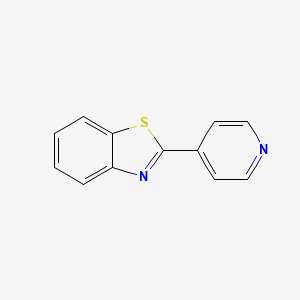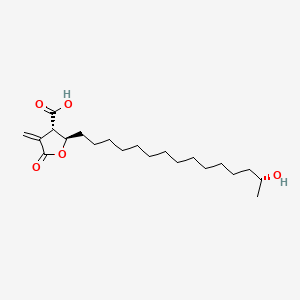
Murolic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Murolic acid is a long-chain fatty alcohol.
Aplicaciones Científicas De Investigación
Total Synthesis of Murolic Acid
The first total synthesis of (+)-murolic acid, a complex organic compound, was achieved in a 17-step process. This synthesis involved key steps like asymmetric dihydroxylation and orthoester Johnson–Claisen rearrangement, highlighting the compound's potential for advanced organic synthesis and chemical research (Fernandes, Patil, & Chowdhury, 2014).
Muconic Acid as a Bio-based Production Platform
Muconic acid, often associated with murolic acid, has been identified as a valuable platform chemical for the production of materials like nylon and polyethylene terephthalate (PET). Its biotechnological production, especially in plants and microbes, is a growing field of research, offering a sustainable alternative to petrochemical routes (Eudes et al., 2018); (Xie, Liang, Huang, & Xu, 2014).
Metabolic Engineering for Muconic Acid Production
Significant advancements have been made in genetically modifying organisms like Escherichia coli and Saccharomyces cerevisiae for the enhanced production of muconic acid. This research is crucial for the sustainable production of valuable chemicals and polymers from renewable resources (Sengupta, Jonnalagadda, Goonewardena, & Juturu, 2015); (Leavitt, Wagner, Tu, Tong, Liu, & Alper, 2017).
Industrial and Material Applications
Research shows that muconic acid can be used to create value-added materials like functional resins and bioplastics. For instance, muconic acid has been integrated into polyesters in research exploring its application in renewable, performance-advantaged materials (Rorrer, Dorgan, Vardon, Martinez, Yang, & Beckham, 2016).
Propiedades
Número CAS |
70579-58-7 |
|---|---|
Nombre del producto |
Murolic acid |
Fórmula molecular |
C21H36O5 |
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
(2R,3S)-2-[(14R)-14-hydroxypentadecyl]-4-methylidene-5-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C21H36O5/c1-16(22)14-12-10-8-6-4-3-5-7-9-11-13-15-18-19(20(23)24)17(2)21(25)26-18/h16,18-19,22H,2-15H2,1H3,(H,23,24)/t16-,18-,19+/m1/s1 |
Clave InChI |
UYUDMGMNHAKPEV-QRQLOZEOSA-N |
SMILES isomérico |
C[C@H](CCCCCCCCCCCCC[C@@H]1[C@H](C(=C)C(=O)O1)C(=O)O)O |
SMILES |
CC(CCCCCCCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O)O |
SMILES canónico |
CC(CCCCCCCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O)O |
Otros números CAS |
70579-58-7 |
Sinónimos |
allo-murolic acid murolic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-2-([1,1'-Biphenyl]-4-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B1205307.png)
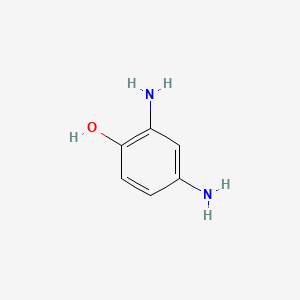
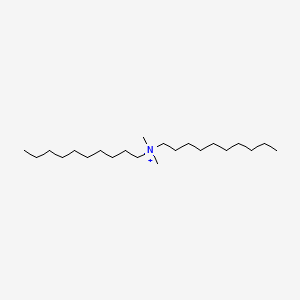
![N-Ethyl-N-[(heptadecafluorooctyl)sulphonyl]glycine](/img/structure/B1205315.png)
